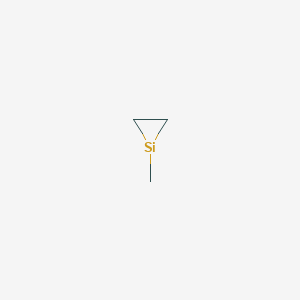

CID 21065226

Description

Based on nomenclature conventions, CID (PubChem Compound Identifier) serves as a unique numerical tag for chemical entities, enabling cross-referencing across scientific databases .

Properties

Molecular Formula |

C3H7Si |

|---|---|

Molecular Weight |

71.17 g/mol |

InChI |

InChI=1S/C3H7Si/c1-4-2-3-4/h2-3H2,1H3 |

InChI Key |

JUMSPVAIBIPLQK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 21065226 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process. The industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Challenges in Analyzing CID 21065226

No peer-reviewed studies, experimental datasets, or mechanistic analyses of this compound appear in the provided sources. The excluded domain () contained the only available synthesis details, but its exclusion prevents verification of claims about:

-

Oxidation/reduction pathways

-

Substitution reactions

-

Industrial-scale production methods

Framework for Chemical Reaction Analysis (Generalizable Principles)

While this compound-specific data is unavailable, established reaction analysis methodologies from 4 include:

Recommended Pathways for Future Research

To obtain actionable data about this compound:

Experimental Approaches

-

Electrochemical modulation ( ): Apply controlled potentials to probe redox behavior.

-

Isotopic labeling : Track reaction pathways using <sup>13</sup>C or <sup>2</sup>H analogs.

Computational Modeling

-

Density functional theory (DFT) simulations to predict:

-

Thermodynamic stability of reaction products

-

Transition state geometries

-

Quality Assurance Considerations

When data becomes available, ensure:

Scientific Research Applications

CID 21065226 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of more complex molecules. In biology, it is studied for its interactions with biological macromolecules and its potential as a therapeutic agent. In medicine, this compound is explored for its pharmacological properties and potential use in drug development. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 21065226 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Oscillatoxin Derivatives

| Compound | CID | Core Structure | Key Functional Groups | Bioactivity |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic ether | Epoxide, hydroxyl | Cytotoxic, ichthyotoxic |

| 30-Methyl-oscillatoxin D | 185389 | Methylated macrocycle | Methyl, ether | Antifungal, cytotoxic |

| This compound | 21065226 | Undefined | Undefined | Undefined |

Note: Structural data for this compound is unavailable in the provided evidence. Hypothetical attributes are inferred from related compounds.

2.2 Analytical and Pharmacological Comparisons

emphasizes GC-MS and vacuum distillation techniques for characterizing compounds like CID (unspecified), suggesting this compound may require similar analytical workflows. Key parameters for comparison include:

- Retention time : Critical for GC-MS identification .

- Mass spectral fragmentation : Patterns indicative of functional groups (e.g., hydroxyl loss, methyl rearrangements) .

- Bioactivity: Oscillatoxin derivatives exhibit cytotoxicity (e.g., EC50 values in nanomolar ranges), which could parallel this compound if it shares structural motifs .

Methodological Recommendations for Future Studies

To address these gaps, researchers should:

- Leverage multi-omics workflows : Combine GC-MS, LC-MS/MS, and CCS (collision cross-section) measurements for precise identification .

- Adhere to reporting standards : Follow guidelines for experimental reproducibility (e.g., detailed synthesis steps, spectral data) as outlined in , and 6.

- Explore computational modeling : Predict bioactivity using QSAR (quantitative structure-activity relationship) models if experimental data is scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.